4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine
CAS No.: 916519-01-2
Cat. No.: VC3200439
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916519-01-2 |
|---|---|
| Molecular Formula | C9H19N3O |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 4-(oxan-4-yl)piperazin-1-amine |
| Standard InChI | InChI=1S/C9H19N3O/c10-12-5-3-11(4-6-12)9-1-7-13-8-2-9/h9H,1-8,10H2 |
| Standard InChI Key | IODSPKHCMRGSAH-UHFFFAOYSA-N |
| SMILES | C1COCCC1N2CCN(CC2)N |
| Canonical SMILES | C1COCCC1N2CCN(CC2)N |
Introduction
Structural Features and Basic Properties
Molecular Structure and Identification
4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-amine consists of a tetrahydropyran ring directly connected at its 4-position to a piperazine ring, which in turn bears an amino group at its 1-position. The compound belongs to the broader family of heterocyclic compounds containing both oxygen and nitrogen atoms. The tetrahydropyran component provides a six-membered saturated ring containing an oxygen atom, while the piperazine contributes a six-membered saturated ring with two nitrogen atoms at the 1 and 4 positions. This structural arrangement creates a molecule with multiple potential hydrogen bond acceptors and donors, influencing its chemical reactivity and biological interactions.
Related compounds with similar structural features include 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, which contains a piperidine ring instead of piperazine . The structural similarities suggest comparable physical properties, though the additional nitrogen in the piperazine ring would confer different electronic properties and hydrogen-bonding capabilities.
Chemical Identity Parameters
Based on structural analysis and comparison with related compounds, the following identity parameters can be established:
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₇N₃O |
| Molecular Weight | Approximately 183.25 g/mol |
| Structural Classification | Heterocyclic amine |
| Functional Groups | Tetrahydropyran, piperazine, primary amine |
| Ring Systems | 6-membered oxygen heterocycle, 6-membered dinitrogen heterocycle |
The compound contains a tetrahydropyran ring similar to that found in 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, which is also known by the alternative name 1-(oxan-4-yl)piperidin-4-amine . This nomenclature pattern suggests that our target compound could also be referred to as 1-(oxan-4-yl)piperazin-4-amine using the oxane nomenclature for the tetrahydropyran ring.
Physicochemical Properties
Physical State and Stability
While specific data for 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine is limited in the provided search results, related compounds with similar structural features typically exist as white to off-white solids at room temperature . The compound is expected to be relatively stable under normal storage conditions, though precautionary measures similar to those for related heterocyclic amines would be advisable, such as storage at reduced temperatures to prevent degradation.
Solubility Profile
Based on its structure containing both polar functional groups (amine, piperazine) and a less polar tetrahydropyran ring, the compound is expected to show moderate to good solubility in polar organic solvents such as DMSO, methanol, and dichloromethane. Structural analogs with similar functional groups typically exhibit solubility in DMSO at concentrations of at least 25 mg/mL . Water solubility would be enhanced by formation of salts, such as hydrochlorides, as seen with the related compound 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride .
Predicted Physicochemical Parameters
Based on structural similarities to related compounds, the following properties can be estimated:
Synthesis and Preparation Methods
Reductive Amination Approach
Structural Relationships and Analogs
Related Compounds in Chemical Databases
Several compounds structurally related to 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine appear in chemical databases. These include:
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1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CID 22562145) - A close analog that contains a piperidine ring instead of piperazine .
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1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperazine (CAS 787518-60-9) - Contains an additional methylene linker between the tetrahydropyran and piperazine rings .
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1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride (CAS 794471-13-9) - The dihydrochloride salt of a closely related compound .
These structural relationships suggest that 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine might share certain chemical and pharmacological properties with these better-documented compounds.
Comparative Structural Analysis
The following table compares key structural features of 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine with those of related compounds:
| Compound | Heterocyclic Core | Linking Group | Terminal Group | Key Difference |
|---|---|---|---|---|
| 4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-amine | Tetrahydropyran and piperazine | Direct bond | Primary amine | Target compound |
| 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine | Tetrahydropyran and piperidine | Direct bond | Primary amine | Piperidine vs. piperazine |
| 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperazine | Tetrahydropyran and piperazine | Methylene | None (terminal N is part of piperazine) | Additional methylene spacer |
| N-(4-{4-Amino-1-[1-(Tetrahydro-2h-Pyran-4-Yl)piperidin-4-Yl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide | Complex multi-ring system including tetrahydropyran and piperidine | Multiple | Indole carboxamide | Much larger complex structure |
Analytical Characterization Methods
Spectroscopic Identification
For complete characterization of 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine, several spectroscopic methods would be applicable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on its structure and comparison with related compounds, the following NMR characteristics would be expected:
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¹H NMR would show signals for the tetrahydropyran ring protons (typically δ 1.5-4.0 ppm), piperazine ring protons (typically δ 2.5-3.5 ppm), and the primary amine protons (typically δ 1.0-3.0 ppm, potentially broad signal).
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¹³C NMR would display signals for the tetrahydropyran carbons (including the carbon bonded to oxygen at approximately δ 65-75 ppm), piperazine carbons, and the carbon adjacent to the primary amine.
Mass Spectrometry
The compound would be expected to show a molecular ion peak at m/z corresponding to its molecular weight (approximately 183), with fragmentation patterns characteristic of tetrahydropyran and piperazine structures. Compounds with similar structural features are typically characterized using techniques such as ESI-MS (Electrospray Ionization Mass Spectrometry) .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable methods for analyzing the purity of 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine. Based on its structural features, reversed-phase HPLC using C18 columns and moderately polar mobile phases would likely be effective for separation and analysis.
Future Research Directions
Synthetic Optimization
Future research could focus on developing efficient, scalable synthetic routes to 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine with high purity. Potential approaches might include:
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Green chemistry methods to reduce environmental impact
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Continuous flow synthesis for improved efficiency and scalability
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Catalyst optimization to improve yields and stereoselectivity if relevant
Biological Evaluation
Given the potential biological activities suggested by structurally related compounds, systematic evaluation of 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-amine in various biological assays would be valuable. Specific areas for investigation might include:
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Central nervous system activity screens, particularly for targets like glycine transporters
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Antimicrobial activity testing
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Use as a building block in the synthesis of more complex bioactive molecules
Structure-Function Studies
Synthesis and evaluation of structural analogs with systematic modifications could provide valuable insights into structure-activity relationships. Potential modifications might include:
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Varying the position of attachment between the tetrahydropyran and piperazine rings
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Introducing substituents on either ring system
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Exploring bioisosteric replacements for the tetrahydropyran or piperazine rings
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